molecular formula C8H5N5 B14655905 6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile CAS No. 50533-54-5

6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile

Katalognummer: B14655905
CAS-Nummer: 50533-54-5
Molekulargewicht: 171.16 g/mol
InChI-Schlüssel: LGAOUBRYNKGHGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile involves several synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 6,7-dimethylpteridine with malononitrile yields the desired compound . Other methods involve cycloaddition and direct C-H arylation . Industrial production methods often optimize these reactions for higher yields and purity, utilizing advanced techniques like continuous flow synthesis and automated reactors.

Analyse Chemischer Reaktionen

6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the desired transformations. Major products formed from these reactions vary based on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile has numerous applications in scientific research:

Wirkmechanismus

The mechanism by which 6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological activities . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

50533-54-5

Molekularformel

C8H5N5

Molekulargewicht

171.16 g/mol

IUPAC-Name

6-aminopyrido[2,3-b]pyrazine-7-carbonitrile

InChI

InChI=1S/C8H5N5/c9-4-5-3-6-8(13-7(5)10)12-2-1-11-6/h1-3H,(H2,10,12,13)

InChI-Schlüssel

LGAOUBRYNKGHGV-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C2C(=N1)C=C(C(=N2)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.